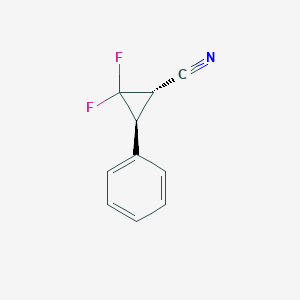
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- is a chemical compound with the molecular formula C10H7F2N It is characterized by a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a nitrile group
Vorbereitungsmethoden
The synthesis of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitrile and difluoro groups. The reaction conditions typically involve the use of strong bases and fluorinating agents to achieve the desired substitution pattern.
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yields and purity. The choice of reagents and reaction conditions is critical to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halogenating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3R)-: The enantiomer of the compound with different stereochemistry.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1R,3S)-: Another stereoisomer with distinct properties.
Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3R)-: Yet another stereoisomer with unique characteristics.
The uniqueness of Cyclopropanecarbonitrile, 2,2-difluoro-3-phenyl-, (1S,3S)- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
646995-46-2 |
|---|---|
Molekularformel |
C10H7F2N |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
(1S,3S)-2,2-difluoro-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
InChI-Schlüssel |
HXHQBMLCELLQDQ-RKDXNWHRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(C2(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


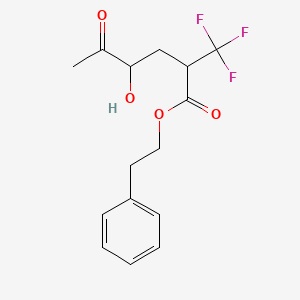
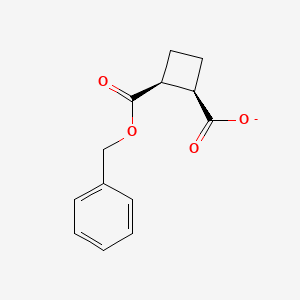
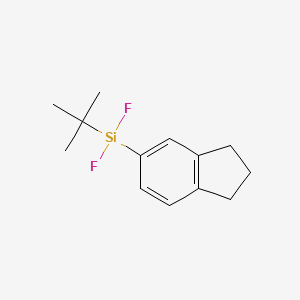
![1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene](/img/structure/B12601566.png)

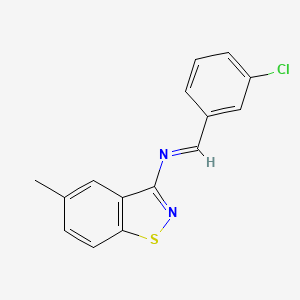
![4-[(Butan-2-yl)oxy]-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601593.png)

![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)
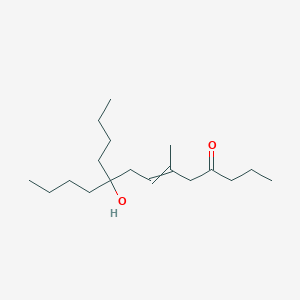
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]-p-xylene](/img/structure/B12601619.png)

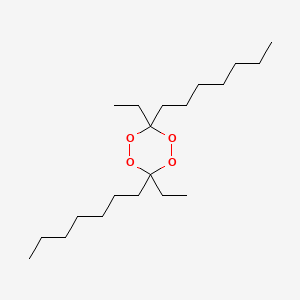
![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)
